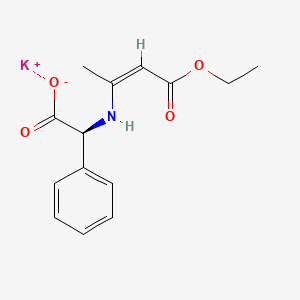

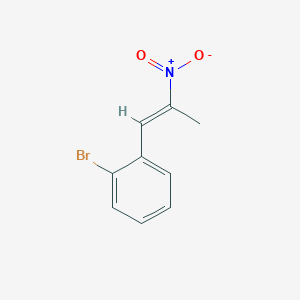

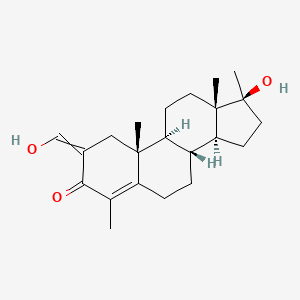

![molecular formula C₁₅H₁₉NO B1146931 (E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal CAS No. 868161-59-5](/img/structure/B1146931.png)

(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal is an organic compound with a molecular formula of C13H18N2O. It is a colorless liquid with a pleasant, floral odor and is used as a flavoring agent in food, beverages, and cosmetics. This compound is also known as diethylaminophenylpenta-2,4-dienal, or DEAPPD.

Scientific Research Applications

Solvatochromic Properties: The solvatochromic behavior of compounds similar to "(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal" has been studied, revealing their sensitivity to solvent variations and hydrogen-bond donor character (Marcotte & Féry-Forgues, 2000).

Fluorescence Quenching: Research on the fluorescence quenching of related ketocyanine dyes in the presence of ferrocenyl derivatives indicates potential applications in photophysical studies and molecular interactions (Féry-Forgues et al., 2003).

Reactivity in Synthesis: The reactivity of 5-aminopenta-2,4-dienals, a class related to the compound , is significant in the synthesis of nitrogen heterocycles and natural products (Delpech, 2014).

Photoinitiated Transitions: Quantum chemical and molecular dynamics simulations have been performed on bis-Schiff base molecules derived from similar compounds, contributing to the understanding of photoinduced UV-absorption and transitions (Lemercier et al., 2004).

Synthesis of Bacteriorhodopsin Analogs: The synthesis of bacteriorhodopsin analogs based on diphenylpolyene chromophores, which include compounds similar to "(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal," highlights applications in the study of chromophore-protein interactions and in molecular electronic devices (Singh & Manjula, 2003).

Development of Bioconjugation Probes: The use of unsaturated ester aldehydes, akin to the compound , for bioconjugation through azaelectrocyclization, illustrates potential applications in biochemistry and molecular biology (Tanaka et al., 2013).

properties

IUPAC Name |

(2E,4E)-5-[4-(diethylamino)phenyl]penta-2,4-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-3-16(4-2)15-11-9-14(10-12-15)8-6-5-7-13-17/h5-13H,3-4H2,1-2H3/b7-5+,8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIWDLDCDYBXOK-KQQUZDAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

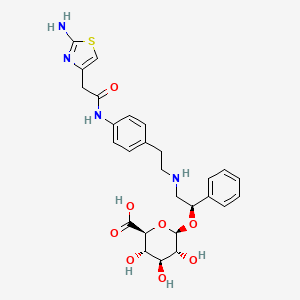

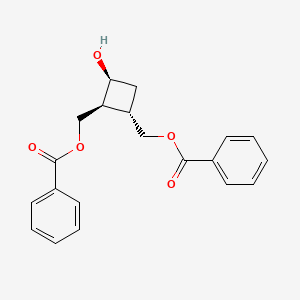

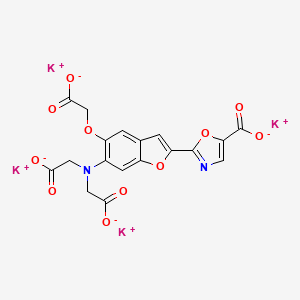

![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)